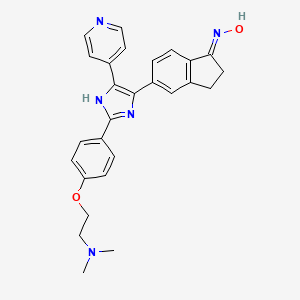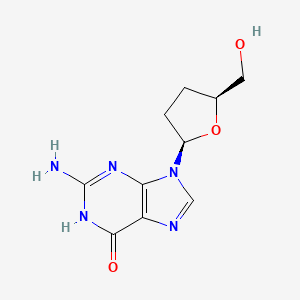
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone
Overview
Description
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone (4HMOPCH) is a synthetic compound that has been studied for its potential applications in various scientific and medical research fields. 4HMOPCH is a hydrazone derivative of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde (HMP), which is a naturally occurring compound found in many plants. 4HMOPCH has been studied extensively for its potential applications in biochemistry, physiology, and medicinal chemistry.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including multicomponent reactions (MCRs), which are valuable for creating complex molecular structures efficiently and with high atom economy . Its reactivity can be harnessed to synthesize a wide range of derivatives that have potential applications in medicinal chemistry and material science.
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features make it a candidate for the synthesis of pharmacologically active molecules. Its hydrazone moiety is often found in compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Biological Activity Prediction
The compound’s structure allows for the prediction of its biological activity. Using computational methods, researchers can forecast its interaction with biological targets, which is crucial in the drug discovery process. This predictive approach can save time and resources in the development of new therapeutic agents .
Photoprotective Applications
Derivatives of this compound may be used as photoprotective agents. For instance, they can be incorporated into materials or coatings that require protection from UV radiation, which is particularly useful in the field of material science .
Antimicrobial Activity
The compound has been screened for antimicrobial activity against various pathogens. Its potential to inhibit the growth of bacteria and fungi makes it a valuable compound for further research in developing new antimicrobials .
Cytotoxicity Profiling
It can be used to investigate cytotoxic profiles against human normal and tumor cells. This application is essential in cancer research, where understanding the compound’s cytotoxic effects could lead to the development of new anticancer treatments .
Mosquito Repellent Research
Some derivatives of this compound are explored for their use as mosquito repellents. This research is vital for public health, as effective repellents can help prevent mosquito-borne diseases .
Green Chemistry
The compound’s ability to participate in MCRs aligns with the principles of green chemistry. It can be used to develop environmentally friendly synthetic routes that minimize waste and reduce the environmental impact of chemical processes .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various biological receptors
Mode of Action
It is synthesized through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2h-pyran-2-one . The compound’s interaction with its targets likely involves the formation of multiple bonds in a single operation .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in anti-hiv and anti-cancer activities . More research is needed to understand the specific pathways affected by this compound.
Result of Action
Similar compounds have shown a wide range of pharmacological properties, such as glucocorticoid receptor agonism, antiproliferative, antitumor, antihistaminic, antiasthmatic, and antibacterial actions .
properties
IUPAC Name |
3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-5-12(17)11(13(18)19-8)7-15-16-10-4-2-3-9(14)6-10/h2-7,16-17H,1H3/b15-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCBAFTTWGXIT-VIZOYTHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/NC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)



![ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417411.png)

![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)

![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)




![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)